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Compound of Interest

Compound Name: beta-Ionol

Cat. No.: B3421568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-
Ionol ((E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol), a sesquiterpenoid of interest in

various research fields. The following sections detail its mass spectrometry (MS), nuclear

magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the

experimental protocols for data acquisition.

Mass Spectrometry (MS)
The mass spectrum of beta-Ionol provides valuable information about its molecular weight and

fragmentation pattern, aiding in its identification and structural elucidation.

Data Presentation:
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Fragment (m/z) Relative Intensity Proposed Fragment

194 Low Molecular Ion [M]+

179 Moderate [M - CH₃]+

161 High [M - H₂O - CH₃]+

121 Moderate C₉H₁₃+

105 High C₈H₉+

43 High [C₃H₇]+ or [CH₃CO]+

Experimental Protocol:

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile compounds like beta-Ionol.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A

GC with a 5975C inert MSD).

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is typically used for the separation of terpenes.

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes,

followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.

Fragmentation Pathway:

The fragmentation of beta-Ionol is initiated by the loss of a methyl group ([M-15]+) or a water

molecule ([M-18]+). Subsequent cleavages of the side chain and cyclohexene ring lead to the

formation of the observed fragment ions. The fragmentation pattern is similar to that of the

structurally related beta-ionone, with characteristic ions at m/z 179, 161, 121, and 105.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of

beta-Ionol. While a complete, experimentally verified dataset for beta-Ionol is not readily

available in public databases, data for the closely related compound, beta-ionone, can provide

valuable insights. The key structural difference is the presence of a hydroxyl group in beta-
Ionol in place of the ketone group in beta-ionone. This will primarily affect the chemical shifts of

the adjacent carbons and protons.

Data Presentation (Predicted for beta-Ionol and Experimental for beta-Ionone):

¹H NMR (Predicted for beta-Ionol, CDCl₃, 400 MHz)
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~4.3 m

H-3 ~5.6 dd 15.0, 6.0

H-4 ~6.1 d 15.0

H-7 ~1.6 s

H-8 ~1.0 s

H-9 ~1.0 s

H-10 ~1.4 m

H-11 ~1.6 m

H-12 ~2.0 m

H-13 ~1.2 d 6.0

¹³C NMR (Predicted for beta-Ionol, CDCl₃, 100 MHz)
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Carbon Predicted Chemical Shift (ppm)

C-1 ~34.0

C-2 ~68.0

C-3 ~130.0

C-4 ~135.0

C-5 ~136.0

C-6 ~129.0

C-7 ~23.0

C-8 ~28.0

C-9 ~28.0

C-10 ~39.0

C-11 ~33.0

C-12 ~19.0

C-13 ~23.0

Experimental Protocol:

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like

beta-Ionol.

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7

mL of the deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (δ 0.00

ppm for ¹H and ¹³C).

Acquisition Parameters:
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¹H NMR: Standard pulse sequences are used with a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can be performed to differentiate between CH, CH₂,

and CH₃ groups.

2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial

for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy
The IR spectrum of beta-Ionol reveals the presence of key functional groups.

Data Presentation:

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad, Strong O-H stretch (alcohol)

~3020 Medium =C-H stretch (alkene)

~2950-2850 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1450, ~1370 Medium C-H bend (alkane)

~1100 Strong
C-O stretch (secondary

alcohol)

~970 Strong =C-H bend (trans-alkene)

Experimental Protocol:

For a viscous liquid like beta-Ionol, Attenuated Total Reflectance (ATR) or a thin film method is

suitable for obtaining an IR spectrum.[2]
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two, Thermo Fisher Nicolet iS5).

ATR Method:

A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide).

The spectrum is recorded after applying pressure to ensure good contact between the

sample and the crystal.

The crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Thin Film Method:

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

The plates are gently pressed together to form a thin film.

The assembly is placed in the spectrometer's sample holder for analysis.

Data Acquisition:

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

A background spectrum of the empty accessory is recorded and automatically subtracted

from the sample spectrum.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data of a compound like beta-Ionol.
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Spectroscopic Analysis Workflow for beta-Ionol

Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

beta-Ionol Sample

Mass Spectrometry (GC-MS) NMR Spectroscopy (1H, 13C, 2D) Infrared Spectroscopy (FTIR)

Mass Spectrum
(m/z, Fragmentation)

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Absorption Bands)

Structure Confirmation
of beta-Ionol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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